Lipophilicity (logP) Comparison: 3-(4-Ethoxyphenyl)-1,1-dimethylurea Exhibits Intermediate Hydrophobicity for Optimized Membrane Partitioning
The calculated partition coefficient (XLogP3) for 3-(4-Ethoxyphenyl)-1,1-dimethylurea is 1.2 [1]. This value is quantitatively distinct from its closest structural analogs: fenuron (N,N-dimethyl-N'-phenylurea), which has a logP of 0.98, and monuron (3-(4-chlorophenyl)-1,1-dimethylurea), which has a logP of 1.96 [2][3]. In QSAR models of phenylurea herbicide action, an increase in hydrophobicity is correlated with enhanced binding to the D-1 protein in photosystem II and greater cuticular penetration, with an optimal logP range identified for maximal activity [4]. Therefore, the ethoxy substituent in this compound provides a calculated logP that falls between that of the unsubstituted phenyl analog (fenuron) and the more lipophilic chlorinated analog (monuron), offering a distinct hydrophobicity profile.
| Evidence Dimension | Lipophilicity (Partition Coefficient, logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Fenuron (N,N-dimethyl-N'-phenylurea): XLogP3 = 0.98 [2]; Monuron (3-(4-chlorophenyl)-1,1-dimethylurea): XLogP3 = 1.96 [3] |
| Quantified Difference | Difference from Fenuron: +0.22 logP units; Difference from Monuron: -0.76 logP units |
| Conditions | Calculated by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
LogP is a critical parameter for predicting compound behavior in biological membranes and environmental matrices, directly impacting bioavailability, bioaccumulation potential, and experimental reproducibility in assays involving cells, tissues, or whole organisms.
- [1] PubChem. (2025). Computed Properties: XLogP3 for CID 118991 (3-(4-Ethoxyphenyl)-1,1-dimethylurea). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Urea_-N_-_4-ethoxyphenyl_-N_N-dimethyl- View Source
- [2] PubChem. (2025). Computed Properties: XLogP3 for Fenuron (CID 12245). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12245 View Source
- [3] PubChem. (2025). Computed Properties: XLogP3 for Monuron (CID 8800). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/8800 View Source
- [4] Mocko, V., Fiedler, K., & Leška, J. (1984). A quantum-chemical study of pesticidal activity of phenylurea derivatives. The equilibrium geometries. Collection of Czechoslovak Chemical Communications, 49(1), 190-196. https://doi.org/10.1135/cccc19840190 View Source
